

Technical Support Center: Prusogliptin Renal Impairment Models

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Compound of Interest

Compound Name: *DBPR108*

Cat. No.: *B606979*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Prusogliptin in renal impairment models.

Frequently Asked Questions (FAQs)

Question	Answer
What is Prusogliptin and what is its mechanism of action?	Prusogliptin (also known as DBPR108) is a novel, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor. [1] [2] [3] Its primary function is to block the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [4] [5] [6] By inhibiting DPP-4, Prusogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, and ultimately lower blood glucose levels. [2] [4]
Is dose adjustment of Prusogliptin required for patients with renal impairment?	For patients with mild to moderate renal impairment, dose adjustment of Prusogliptin is not required, which enhances its clinical applicability. [4] However, for other DPP-4 inhibitors like sitagliptin, saxagliptin, and vildagliptin, dose adjustments are necessary for patients with moderate to severe renal insufficiency. [7] [8] Researchers should therefore carefully consider the degree of renal impairment in their models.
What are the general pharmacokinetic properties of Prusogliptin?	In clinical studies with patients with type 2 diabetes, Prusogliptin is quickly absorbed, with the time to reach maximum plasma concentration (Tmax) at a steady state being between 1.5-4 hours. [3] The drug's exposure increases proportionally with the dose and it shows minimal accumulation after multiple doses. [2] [3] The half-life at steady state is approximately 7.4–10.2 hours, which supports a once-daily dosing regimen. [2]

Are there established animal models of renal impairment for pharmacokinetic studies?

Yes, several methods can be used to induce renal impairment in animal models, particularly in rats. Common methods include administration of nephrotoxic agents like uranyl nitrate, cisplatin, glycerol, or mercuric chloride.[\[9\]](#) Another established method is surgical, such as bilateral ureteral ligation to induce acute renal failure.[\[10\]](#) The choice of model will depend on the specific research question, such as whether acute or chronic renal failure is being studied.

What is Physiologically Based Pharmacokinetic (PBPK) modeling and how is it used for renal impairment studies?

PBPK modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[\[11\]](#) For renal impairment studies, PBPK models can simulate the impact of reduced kidney function on a drug's pharmacokinetics.[\[12\]](#) These models can help in predicting the necessity of dose adjustments and can sometimes be used to support waivers for clinical studies in mildly impaired populations.[\[11\]](#)

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during experiments involving Prusogliptin and renal impairment models.

Issue 1: Unexpected Variability in Pharmacokinetic Data in a Rat Model of Chemically-Induced Renal Impairment

Possible Causes and Solutions:

- Inconsistent Induction of Renal Impairment: The severity of kidney injury induced by nephrotoxic agents can vary between individual animals.
 - Troubleshooting Steps:

- Verify Renal Impairment Markers: Ensure that markers of renal failure (e.g., serum creatinine, blood urea nitrogen) are measured for each animal before and after induction to confirm the extent of kidney damage.
- Standardize Induction Protocol: Strictly control the dose and administration of the nephrotoxic agent. Factors such as animal weight, age, and hydration status should be consistent.
- Group Animals by Severity: If variability persists, consider grouping animals based on the severity of their renal impairment and analyze the pharmacokinetic data for each group separately.
- Impact of Uremic Toxins on Drug Metabolism: In renal failure, the accumulation of uremic toxins can inhibit drug-metabolizing enzymes, altering the drug's clearance.[\[10\]](#)
 - Troubleshooting Steps:
 - In Vitro Metabolism Assays: Conduct experiments using liver microsomes from both healthy and uremic rats to assess if there is a difference in the metabolism of Prusogliptin.
 - Measure Uremic Toxin Levels: Quantify the levels of known uremic toxins, such as indoxyl sulfate, in the serum of the experimental animals to correlate with pharmacokinetic changes.

Issue 2: PBPK Model Underpredicts Prusogliptin Exposure in Severe Renal Impairment Simulation

Possible Causes and Solutions:

- Inaccurate Physiological Parameters in the Model: The default physiological parameters for a severe renal impairment population in the PBPK software may not accurately reflect the specific animal model being used.
 - Troubleshooting Steps:

- Refine Physiological Parameters: Adjust key physiological parameters in the model, such as glomerular filtration rate (GFR), based on experimental data from the animal model.
- Incorporate Data on Uremic Toxin Effects: If available, incorporate data on the inhibitory effects of uremic toxins on drug transporters and metabolizing enzymes into the PBPK model.[\[11\]](#)
- Alterations in Non-Renal Clearance Pathways: Severe renal disease can also impact non-renal clearance pathways, which may not be fully accounted for in the model.
 - Troubleshooting Steps:
 - Evaluate Transporter and Enzyme Expression: Investigate potential changes in the expression or activity of key drug transporters and metabolizing enzymes in the liver and intestines of the renally impaired animals.
 - Refine Model with Experimental Data: Use in vivo data from the animal model to refine the parameters related to non-renal clearance in the PBPK model.

Experimental Protocols

Protocol 1: Induction of Acute Renal Failure in Rats using Uranyl Nitrate

This protocol is adapted from established methods for inducing acute renal failure for pharmacokinetic studies.[\[10\]](#)

Materials:

- Male Wistar rats (200-250 g)
- Uranyl nitrate solution (5 mg/kg in saline)
- Saline solution (0.9% NaCl)
- Metabolic cages for urine and feces collection

- Blood collection supplies (e.g., capillary tubes, centrifuge)
- Analytical equipment for measuring serum creatinine and BUN

Procedure:

- Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to food and water.
- Baseline Measurements: Place the rats in metabolic cages 24 hours before induction to collect baseline urine and feces. Collect a baseline blood sample to measure serum creatinine and blood urea nitrogen (BUN).
- Induction of Renal Failure:
 - Experimental Group: Administer a single intraperitoneal (i.p.) injection of uranyl nitrate (5 mg/kg).
 - Control Group: Administer a single i.p. injection of an equivalent volume of saline.
- Monitoring: Monitor the animals daily for signs of distress. Continue to collect urine and feces.
- Confirmation of Renal Failure: On day 3 post-injection, collect blood samples to measure serum creatinine and BUN. A significant increase in these markers in the uranyl nitrate group compared to the control group confirms the induction of acute renal failure.
- Pharmacokinetic Study: Once renal failure is confirmed, the animals are ready for the administration of Prusogliptin to study its pharmacokinetics.

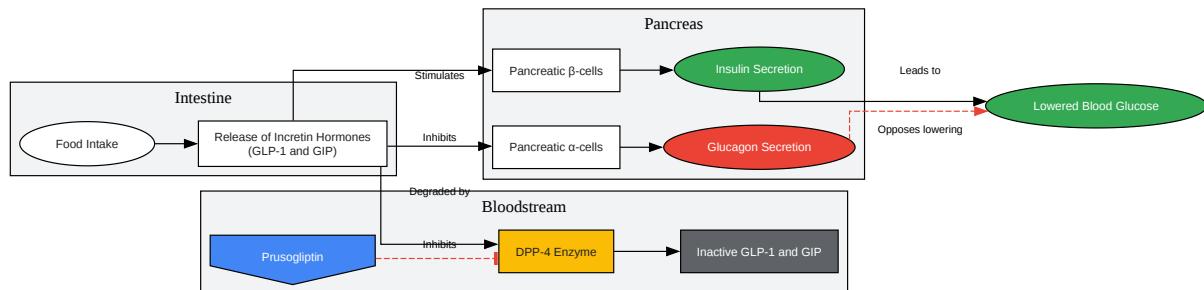
Protocol 2: Physiologically Based Pharmacokinetic (PBPK) Modeling Workflow for Prusogliptin in Renal Impairment

This protocol outlines a general workflow for developing and validating a PBPK model for Prusogliptin, with a focus on predicting its pharmacokinetics in renal impairment.

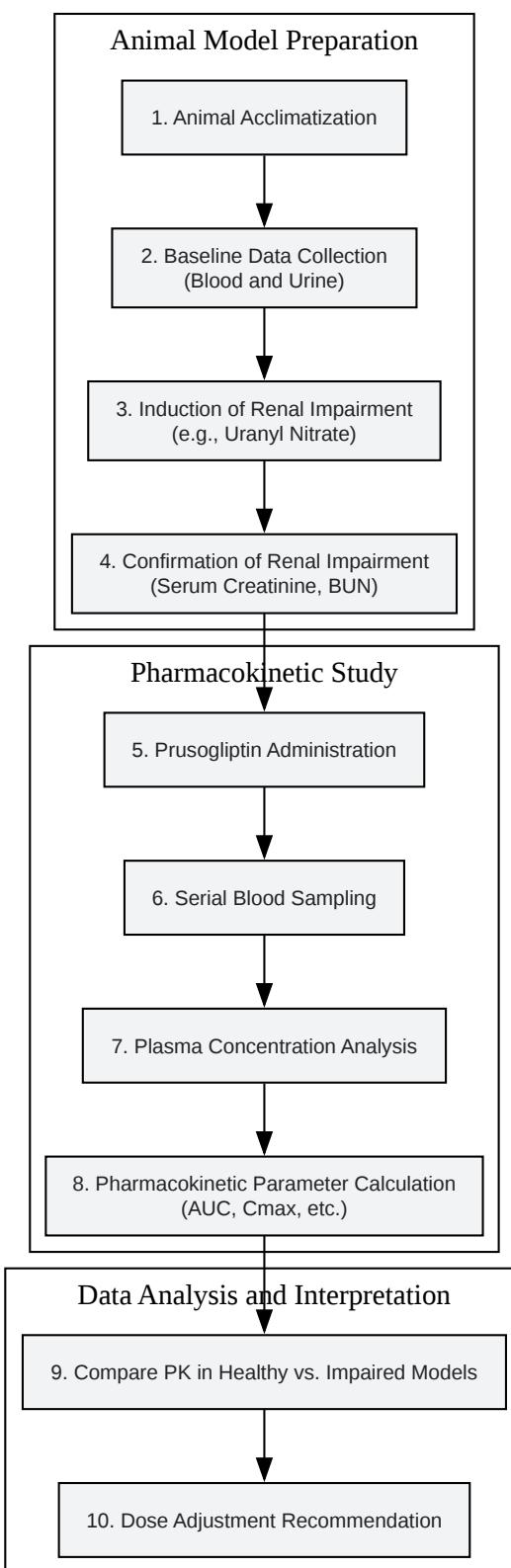
Workflow:

- Model Building (Healthy Population):
 - Gather physicochemical and in vitro ADME data for Prusogliptin.
 - Develop a base PBPK model in a suitable software (e.g., PK-Sim®).
 - Validate the model using clinical pharmacokinetic data from healthy subjects. The model's predictions for key parameters like AUC and Cmax should be within a 2-fold error of the observed values.[\[12\]](#)
- Model Adaptation (Renal Impairment Population):
 - Utilize the built-in renal impairment populations within the PBPK software, which adjust physiological parameters like GFR.
 - If available, further refine the model by incorporating any known effects of uremic toxins on drug metabolism and transport.
- Model Simulation and Prediction:
 - Simulate the pharmacokinetics of Prusogliptin at different dose levels in mild, moderate, and severe renal impairment populations.
 - Predict the AUC and Cmax ratios of the renally impaired populations to the healthy population.
- Model Refinement and Validation:
 - If preclinical or clinical data in renally impaired subjects are available, compare the model predictions with the observed data.
 - Refine the model parameters to improve the accuracy of the predictions.

Visualizations

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Caption: Mechanism of action of Prusogliptin.



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Caption: Experimental workflow for a Prusogliptin PK study.

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